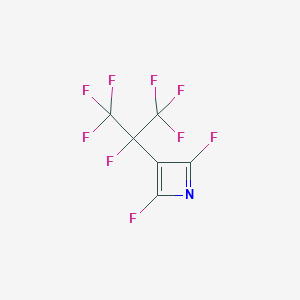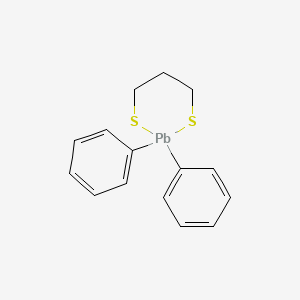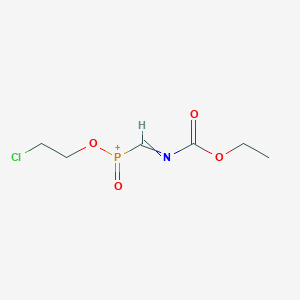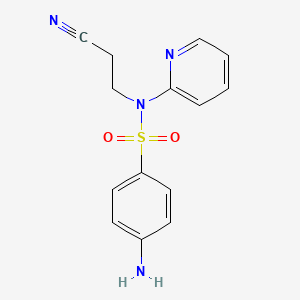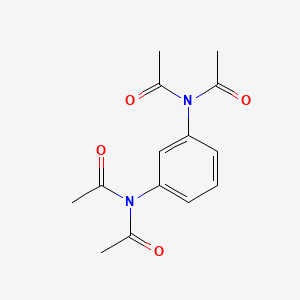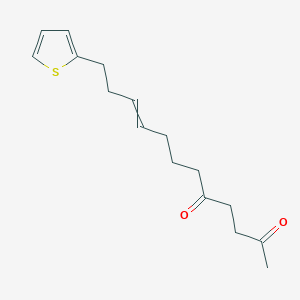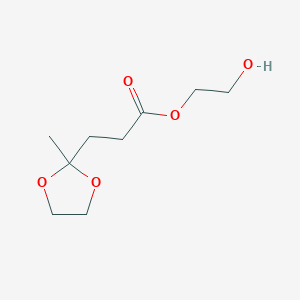
1,3-Dioxolane-2-propanoic acid, 2-methyl-, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-propanoic acid, 2-methyl-, 2-hydroxyethyl ester is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This particular compound is characterized by the presence of a dioxolane ring fused with a propanoic acid moiety, a methyl group, and a hydroxyethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, 2-hydroxyethyl ester can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the following steps:
Formation of the Dioxolane Ring: The aldehyde or ketone reacts with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring.
Esterification: The resulting dioxolane compound undergoes esterification with 2-hydroxyethyl propanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and catalysts is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane-2-propanoic acid, 2-methyl-, 2-hydroxyethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a solvent and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, 2-hydroxyethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The dioxolane ring and ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a hydroxyethyl ester group.
1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a hydroxyethyl ester group.
Uniqueness
1,3-Dioxolane-2-propanoic acid, 2-methyl-, 2-hydroxyethyl ester is unique due to the presence of the hydroxyethyl ester group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62603-41-2 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-hydroxyethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C9H16O5/c1-9(13-6-7-14-9)3-2-8(11)12-5-4-10/h10H,2-7H2,1H3 |
InChI Key |
VRXOFRRONMMDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



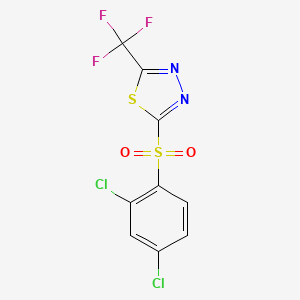
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile](/img/structure/B14521518.png)
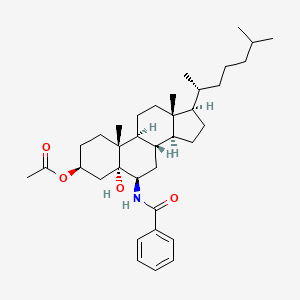
![N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14521529.png)
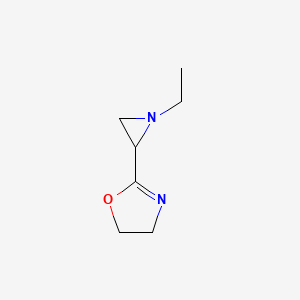
![3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid](/img/structure/B14521532.png)
